molecular formula C17H11N5O2 B6584235 1-phenyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1189910-55-1

1-phenyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No. B6584235
CAS RN: 1189910-55-1
M. Wt: 317.30 g/mol
InChI Key: DRXWKPIKDDCEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one, commonly known as PPDO, is a synthetic organic compound that is used in a variety of scientific applications. PPDO is a heterocyclic compound, containing both nitrogen and oxygen atoms, and is a member of the pyridazinone family of compounds. PPDO has been studied extensively for its potential applications in a range of fields, including biochemistry, physiology, and medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

EGFR Kinase Inhibition: Research has explored the inhibitory effects of this compound on epidermal growth factor receptor (EGFR) kinases. EGFR plays a crucial role in cell signaling pathways and is implicated in cancer progression. Investigating its potential as an EGFR inhibitor could lead to novel anticancer drug candidates .

Antimicrobial Activity

Bacterial Strains: The compound has demonstrated activity against bacterial strains:

Fungal Strains:

Heterocyclic Chemistry

1,3,4-Oxadiazole Derivatives: The compound contains an oxadiazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms. Oxadiazoles have diverse applications in medicinal chemistry, materials science, and agrochemicals .

Antiproliferative Activity

Cancer Cell Lines: In vitro studies evaluated its antiproliferative effects against National Cancer Institute (NCI)-60 cancer cell lines. Further investigation into its mechanism of action and potential as an anticancer agent is warranted .

Rare and Unique Chemicals

Sigma-Aldrich Collection: Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals for early discovery researchers. Researchers should confirm its identity and purity, as analytical data may not be available .

properties

IUPAC Name

1-phenyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O2/c23-14-8-11-22(13-4-2-1-3-5-13)20-15(14)17-19-16(21-24-17)12-6-9-18-10-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXWKPIKDDCEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.